

# Rezafungin: Application Notes and Protocols from the ReSTORE Phase 3 Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal Phase 3 ReSTORE clinical trial for **Rezafungin**, a novel once-weekly echinocandin antifungal agent. The information presented is intended to support further research and understanding of **Rezafungin**'s clinical performance and mechanism of action.

### Introduction

**Rezafungin** is a next-generation echinocandin developed for the treatment of candidemia and invasive candidiasis.[1][2] Its extended half-life allows for once-weekly intravenous administration, offering a potential advantage over existing daily-dosed echinocandins.[3][4] The ReSTORE (NCT03667690) trial was a global, multicenter, randomized, double-blind, pivotal Phase 3 study designed to evaluate the efficacy and safety of once-weekly **Rezafungin** compared to the standard-of-care, once-daily caspofungin, in adult patients with candidemia and/or invasive candidiasis.[1][5][6]

## **Mechanism of Action**

**Rezafungin**, like other echinocandins, inhibits the activity of the  $\beta$ -(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3- $\beta$ -D-glucan, a critical component of the fungal cell wall.[3][7][8] This disruption of cell wall integrity leads to osmotic instability and ultimately fungal cell death.[7][9] Notably, this target is absent in mammalian cells, contributing to the selective antifungal activity of the drug class.[3][4]





Click to download full resolution via product page

Mechanism of Action of Rezafungin.

# **ReSTORE Phase 3 Trial: Experimental Protocol**

The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled study.[1]

- 1. Patient Population:
- Adults (≥18 years) with a diagnosis of candidemia and/or invasive candidiasis confirmed by culture from blood or another normally sterile site.[1]



- Patients with endocarditis, osteomyelitis, or meningitis due to Candida were not studied.[3]
- 2. Randomization and Blinding:
- Patients were randomized in a 1:1 ratio to receive either **Rezafungin** or Caspofungin.[1]
- The study was conducted in a double-blind, double-dummy fashion to maintain blinding of patients and investigators.
- 3. Treatment Regimens:
- Rezafungin Arm: A single 400 mg intravenous loading dose in week one, followed by 200 mg intravenously once-weekly for up to four weeks.
- Caspofungin Arm: A 70 mg intravenous loading dose on day one, followed by 50 mg intravenously once-daily. An optional switch to oral fluconazole was permitted in this arm.[1]
   [6]
- The total duration of therapy was up to four weeks.[6]
- 4. Efficacy and Safety Assessments:
- Primary Endpoints:
  - FDA: All-cause mortality at Day 30.[6]
  - EMA: Global cure at Day 14, defined as both clinical cure (resolution of signs and symptoms) and mycological eradication (negative culture).[5][6]
- Secondary and Exploratory Endpoints:
  - Global cure and mycological eradication at various time points (Day 5, Day 14, Day 30).
  - Time to negative blood culture.[10]
  - Duration of ICU stay.[5]



 Safety and tolerability were assessed through the monitoring of adverse events (AEs) and serious adverse events (SAEs).[5]



Click to download full resolution via product page

ReSTORE Clinical Trial Workflow.

# **ReSTORE Phase 3 Trial: Summary of Outcomes**

**Rezafungin** demonstrated non-inferiority to caspofungin for both the FDA and EMA primary endpoints.[6][11]

# **Efficacy Outcomes**



| Outcome                                                 | Rezafungin (n=93)  | Caspofungin<br>(n=94) | Treatment<br>Difference (95% CI) |
|---------------------------------------------------------|--------------------|-----------------------|----------------------------------|
| Day 30 All-Cause<br>Mortality (FDA<br>Primary Endpoint) | 23.7% (22/93)      | 21.3% (20/94)         | 2.4% (-9.7% to<br>14.4%)         |
| Day 14 Global Cure<br>(EMA Primary<br>Endpoint)         | 59.1% (55/93)      | 60.6% (57/94)         | -1.1% (-14.9% to<br>12.7%)       |
| Day 5 Mycological<br>Eradication                        | Numerically Higher | -                     | -                                |
| Day 14 Mycological<br>Eradication                       | Similar            | Similar               | -                                |
| Day 30 Mycological<br>Eradication                       | Similar            | Similar               | -                                |
| Median Time to Negative Blood Culture                   | 26.5 hours         | 38.8 hours            | -                                |

Data presented for the modified intent-to-treat (mITT) population.[1][5][10][12]

# **Safety Outcomes**

The safety profiles of **Rezafungin** and Caspofungin were comparable.[6]

| Adverse Event                                  | Rezafungin (n=98) | Caspofungin (n=98) |
|------------------------------------------------|-------------------|--------------------|
| Any Treatment-Emergent<br>Adverse Event (TEAE) | 90.8% (89/98)     | 84.7% (83/98)      |
| Serious Adverse Events<br>(SAEs)               | 56.1% (55/98)     | 53.1% (52/98)      |

Data presented for the safety population.[12]



## Conclusion

The ReSTORE Phase 3 trial demonstrated that once-weekly **Rezafungin** was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis, with a similar safety profile.[6][11] The early efficacy outcomes, including a numerically faster time to negative blood culture, suggest a rapid onset of action.[5][10] These findings position **Rezafungin** as a valuable therapeutic option for patients with serious Candida infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cidara.com [cidara.com]
- 2. cidara.com [cidara.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. Cidara Therapeutics and Mundipharma Announce Positive Topline Results from the Global Phase 3 Pivotal ReSTORE Trial of Rezafungin for the Treatment of Candidemia and Invasive Candidiasis | Mundipharma [mundipharma.com]
- 7. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 8. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
- 9. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cancernetwork.com [cancernetwork.com]







 To cite this document: BenchChem. [Rezafungin: Application Notes and Protocols from the ReSTORE Phase 3 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#restore-phase-3-trial-outcomes-for-rezafungin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com